molecular formula C14H21ClN2O3 B11829875 Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B11829875
M. Wt: 300.78 g/mol
InChI Key: NUXCWIKVESRYCK-UHFFFAOYSA-N
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Description

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification .

Properties

Molecular Formula

C14H21ClN2O3

Molecular Weight

300.78 g/mol

IUPAC Name

benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O3.ClH/c17-9-6-13-10-16(8-7-15-13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,15,17H,6-11H2;1H

InChI Key

NUXCWIKVESRYCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)CCO)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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